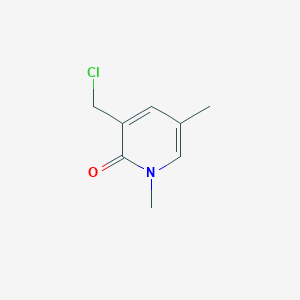
3-(Chloromethyl)-1,5-dimethylpyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Chloromethyl)-1,5-dimethylpyridin-2(1H)-one is a chemical compound belonging to the pyridine family Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and material sciences
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-1,5-dimethylpyridin-2(1H)-one typically involves the chloromethylation of 1,5-dimethylpyridin-2(1H)-one. This reaction can be carried out using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride. The reaction is usually conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.
化学反応の分析
Types of Reactions
3-(Chloromethyl)-1,5-dimethylpyridin-2(1H)-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can yield the corresponding methylpyridine derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives depending on the nucleophile used.
Oxidation: Pyridine N-oxides.
Reduction: Methylpyridine derivatives.
科学的研究の応用
3-(Chloromethyl)-1,5-dimethylpyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyridine derivatives.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of agrochemicals and as a precursor in material science applications.
作用機序
The mechanism of action of 3-(Chloromethyl)-1,5-dimethylpyridin-2(1H)-one largely depends on its application. In biological systems, it may act by interacting with specific molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to potential biological effects. The exact pathways and targets would vary based on the specific context of its use.
類似化合物との比較
Similar Compounds
- 3-(Chloromethyl)pyridine
- 1,5-Dimethylpyridin-2(1H)-one
- 3-(Chloromethyl)-1-methylpyridin-2(1H)-one
Uniqueness
3-(Chloromethyl)-1,5-dimethylpyridin-2(1H)-one is unique due to the presence of both chloromethyl and dimethyl groups on the pyridine ring. This combination of functional groups imparts distinct reactivity and potential applications compared to its analogs. The chloromethyl group provides a site for nucleophilic substitution, while the dimethyl groups can influence the compound’s electronic properties and steric profile.
特性
分子式 |
C8H10ClNO |
|---|---|
分子量 |
171.62 g/mol |
IUPAC名 |
3-(chloromethyl)-1,5-dimethylpyridin-2-one |
InChI |
InChI=1S/C8H10ClNO/c1-6-3-7(4-9)8(11)10(2)5-6/h3,5H,4H2,1-2H3 |
InChIキー |
OSIBWQLCRVISFP-UHFFFAOYSA-N |
正規SMILES |
CC1=CN(C(=O)C(=C1)CCl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















